molecular formula C26H25N5O2S B295832 (6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295832
M. Wt: 471.6 g/mol
InChI Key: LGRHKBXXNMFUFW-QGNOBFDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidin-7-ones This compound is characterized by its unique structure, which includes an indole moiety, a thiadiazole ring, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as indole derivatives and thiadiazole precursors, under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

(6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-5-IMINO-6-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific structural features, such as the combination of an indole moiety with a thiadiazole ring and a pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H25N5O2S/c1-3-7-23-29-31-24(27)21(25(32)28-26(31)34-23)15-18-16-30(22-11-5-4-10-20(18)22)12-13-33-19-9-6-8-17(2)14-19/h4-6,8-11,14-16,27H,3,7,12-13H2,1-2H3/b21-15-,27-24?

InChI Key

LGRHKBXXNMFUFW-QGNOBFDASA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)C)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)C)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)C)C(=O)N=C2S1

Origin of Product

United States

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